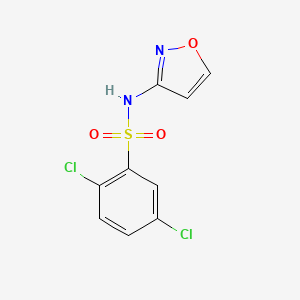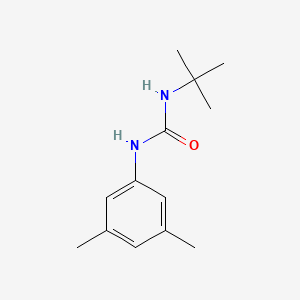![molecular formula C22H24N2O3 B5342991 2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5342991.png)
2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone, also known as BMS-986020, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of isoindolinones and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone is not fully understood. However, it is believed to act as a selective antagonist of the prostaglandin E2 receptor EP4 subtype. This receptor is involved in the regulation of inflammation and pain, and its inhibition has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models, making it a potential therapeutic agent for various inflammatory diseases. Additionally, this compound has been shown to modulate the activity of the GPR37 receptor, which is associated with neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone in lab experiments is its high purity and yield. This makes it suitable for various research applications, including in vivo and in vitro studies. However, one limitation of this compound is its limited solubility, which may affect its bioavailability and efficacy in certain experimental settings.
Future Directions
There are several future directions for the study of 2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone. One potential direction is to explore its therapeutic potential in various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential role in the treatment of neurodegenerative diseases. Finally, the development of more soluble derivatives of this compound may increase its bioavailability and efficacy in certain experimental settings.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its high purity and yield make it suitable for various research applications, including in vivo and in vitro studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone is a multistep process that involves the condensation of 2-benzyl-4-morpholinylacetic acid with isatoic anhydride. The resulting compound is then subjected to a series of reactions, including cyclization, reduction, and deprotection, to obtain the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.
Scientific Research Applications
2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various targets, including the prostaglandin E2 receptor EP4 subtype, which is involved in inflammation and pain. This compound has also been shown to modulate the activity of the G protein-coupled receptor GPR37, which is associated with neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
2-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-21(10-11-24-15-18-8-4-5-9-20(18)22(24)26)23-12-13-27-19(16-23)14-17-6-2-1-3-7-17/h1-9,19H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGGHAHRNUVUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCN2CC3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(4aS,8aR)-6-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5342908.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5342915.png)
![6-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5342917.png)
![N~1~,N~1~-dimethyl-N~4~-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5342930.png)
![3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-pyrazol-5-amine](/img/structure/B5342935.png)

![2-(4-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5342943.png)
![N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5342957.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5342967.png)
![2-{2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5342969.png)
![3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5342970.png)


